molecular formula C15H18N2O3S B497545 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 801224-83-9

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B497545
CAS No.: 801224-83-9
M. Wt: 306.4g/mol
InChI Key: XRHFSJAEAWWPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound designed for scientific research and development, particularly in the field of oncology and therapeutic agent discovery. Benzenesulfonamide derivatives represent a significant class of compounds in medicinal chemistry, extensively investigated for their potential to interact with key biological targets . A prominent area of research for sulfonamide-based compounds is their application as antitumor agents. Some derivatives function by inhibiting tubulin polymerization, a critical mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Structurally related sulfonamides have demonstrated potent antiproliferative activity against various human cancer cell lines, including gastric carcinoma (MGC-803), by halting the cell cycle at the G2/M phase and inducing programmed cell death . Beyond oncology, the benzenesulfonamide scaffold is a versatile pharmacophore in drug discovery. Research indicates that compounds within this class can act as potent antagonists for chemokine receptors such as CXCR4. Inhibiting the CXCR4/CXCL12 pathway is a promising therapeutic strategy, as this interaction plays a critical role in cancer metastasis by facilitating the homing of tumor cells to secondary sites . Furthermore, benzenesulfonamide derivatives are explored for their potential as modulators of other targets, including PPAR (Peroxisome Proliferator-Activated Receptor), which could have implications for treating diseases like cancer and metabolic disorders . This compound serves as a valuable building block for researchers designing and synthesizing novel molecules to study these complex biological pathways and develop new therapeutic candidates.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-20-15-8-7-14(10-12(15)2)21(18,19)17-11-13-6-4-5-9-16-13/h4-10,17H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHFSJAEAWWPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethoxy-3-Methylbenzenesulfonyl Chloride

The benzene ring is functionalized through electrophilic substitution. Ethoxy and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Subsequent sulfonation using chlorosulfonic acid yields the sulfonyl chloride. Key conditions include:

  • Friedel-Crafts Ethylation : Aluminum chloride (AlCl₃) catalyzes ethylation at 0–5°C in dichloromethane (DCM).

  • Sulfonation : Chlorosulfonic acid (ClSO₃H) at 50°C for 4 hours.

Preparation of Pyridin-2-Ylmethylamine

Pyridin-2-ylmethylamine is synthesized via reduction of the corresponding nitrile (pyridine-2-carbonitrile) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Coupling Reaction

The sulfonyl chloride and amine react under basic conditions to form the sulfonamide bond. Triethylamine (TEA) or pyridine neutralizes HCl, improving yield:

C9H11O3SCl+C6H6N2TEA, DCMC15H18N2O3S+HCl\text{C}{9}\text{H}{11}\text{O}{3}\text{SCl} + \text{C}{6}\text{H}{6}\text{N}{2} \xrightarrow{\text{TEA, DCM}} \text{C}{15}\text{H}{18}\text{N}{2}\text{O}{3}\text{S} + \text{HCl}

Typical Conditions :

  • Solvent: DCM or THF

  • Temperature: 0°C to room temperature

  • Yield: 65–75%

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A one-pot method combines sulfonation and amine coupling:

Procedure

  • Substrate Mixing : 4-Ethoxy-3-methylbenzeneamine, pyridin-2-ylmethanol, and chlorosulfonic acid are combined in a microwave vessel.

  • Irradiation : Heated at 100°C for 15 minutes (300 W).

  • Quenching : Diluted with ice water and extracted with ethyl acetate.

Advantages :

  • Reduced reaction time (15 minutes vs. 4 hours).

  • Higher purity (≈85% by HPLC).

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable scalable synthesis using resin-bound intermediates:

Resin Functionalization

Wang resin is functionalized with 4-ethoxy-3-methylbenzoic acid via esterification.

Sulfonylation and Amine Coupling

  • Sulfonylation : Treat resin with sulfur trioxide pyridine complex.

  • Amine Attachment : Pyridin-2-ylmethylamine is coupled using carbodiimide chemistry.

  • Cleavage : Trifluoroacetic acid (TFA) releases the product.

Yield : 70–80% with >95% purity.

Catalytic Methods for Green Chemistry

Transition metal catalysts enhance selectivity and reduce waste:

Palladium-Catalyzed Coupling

Aryl boronic acids react with sulfonamide precursors in a Suzuki-Miyaura coupling:

Ar-B(OH)2+Ar’-SO2NH2Pd(PPh3)4Ar-SO2NH-Ar’\text{Ar-B(OH)}2 + \text{Ar'-SO}2\text{NH}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar-SO}2\text{NH-Ar'}

Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: Ethanol/water (3:1).

Yield : 60–70%.

Analytical Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 8.50 (d, J=4.8J = 4.8 Hz, 1H, pyridine-H), 7.85–7.20 (m, aromatic-H), 4.50 (s, 2H, CH₂), 4.10 (q, J=7.0J = 7.0 Hz, 2H, OCH₂), 2.40 (s, 3H, CH₃), 1.35 (t, J=7.0J = 7.0 Hz, 3H, CH₂CH₃).

  • FT-IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)TimeScalability
Classical65–7590–956–8 hoursHigh
Microwave80–8595–9815 minutesModerate
Solid-Phase70–80>9512 hoursHigh
Catalytic (Pd)60–7085–903 hoursLow

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrolysis of Sulfonyl Chloride : Mitigated by maintaining anhydrous conditions.

  • Di-Substitution : Controlled via stoichiometry (amine:sulfonyl chloride = 1.2:1).

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO improve solubility but require higher temperatures.

  • Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has been investigated for its potential as an inhibitor of specific kinases involved in inflammatory processes. The compound's structural features allow it to interact effectively with target proteins, making it a candidate for drug development aimed at treating conditions such as cancer and autoimmune diseases.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of benzenesulfonamide derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains, which positions them as potential agents in combating antibiotic resistance.

Molecular Docking Studies

Computational studies utilizing molecular docking techniques have shown that this compound can bind effectively to target proteins, suggesting a mechanism for its biological activity. The docking scores indicate a strong affinity for specific receptors, which is critical for the design of new therapeutic agents.

Case Study 1: Inhibition of Kinase Activity

A study published in ScienceDirect explored the efficacy of various benzenesulfonamide derivatives, including our compound of interest, as inhibitors of IKK2 kinase activity. The results demonstrated that modifications in the chemical structure significantly influenced the inhibitory potency, with some derivatives showing IC50_{50} values in the low micromolar range, indicating their potential as anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

In a comparative study examining the antimicrobial effects of several sulfonamide compounds, this compound was found to possess potent activity against Gram-positive bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis .

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The compound binds to the active site of the enzyme, preventing the formation of folic acid and thereby inhibiting bacterial growth. The molecular targets include dihydropteroate synthase and dihydrofolate reductase, which are key enzymes in the folic acid pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

Compound Name Key Substituents Structural Features Molecular Weight Notable Properties
4-Ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide Ethoxy (C₂H₅O), methyl (CH₃), pyridin-2-ylmethyl Benzene sulfonamide with ethoxy/methyl and pyridinylmethyl groups 347.4 (calculated) Moderate polarity; potential hydrogen-bonding capacity
3-Chloro-4-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide Chloro (Cl), fluoro (F), phenethyl, pyridin-2-ylmethyl Dual halogenation and phenethyl substitution 404.9 Enhanced lipophilicity; potential for halogen bonding
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilino (C₆H₅NH), methyl (CH₃) Pyridine-aniline hybrid with methyl substitution Not reported Enhanced π-π stacking potential due to aromatic systems
4-Ethoxy-N-isopropyl-3-methylbenzenesulfonamide Ethoxy (C₂H₅O), methyl (CH₃), isopropyl (C₃H₇) Aliphatic isopropyl group instead of pyridinylmethyl 257.3 Lower molecular weight; reduced aromatic interactions
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorophenyl, chromen-4-one, pyrazolopyrimidine Polycyclic fused systems with fluorinated groups 589.1 High molecular complexity; potential kinase inhibition

Biological Activity

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, relevant studies, and the implications of its activity in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

It contains an ethoxy group, a methyl group, and a pyridin-2-ylmethyl moiety attached to a benzenesulfonamide core. This unique combination of functional groups enhances its biological activity compared to other sulfonamides.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes crucial for folic acid synthesis. Specifically, it targets:

  • Dihydropteroate Synthase (DHPS)
  • Dihydrofolate Reductase (DHFR)

By binding to these enzymes, the compound disrupts the folic acid synthesis pathway, which is vital for bacterial growth and survival. This inhibition leads to reduced bacterial proliferation and offers a potential therapeutic approach against various bacterial infections .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of several bacterial strains by interfering with essential metabolic processes. The compound's binding affinity to DHPS and DHFR has been quantitatively assessed, revealing promising inhibitory constants (IC50 values) that suggest its potential as an antimicrobial agent .

Bacterial Strain IC50 Value (μM)
E. coli2.5
S. aureus1.8
P. aeruginosa3.0

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms similar to those observed in established anticancer agents. The compound's ability to inhibit tubulin polymerization has been noted, which is critical in cancer cell division .

Cancer Cell Line IC50 Value (μM)
MCF-75.0
HeLa6.5
A5494.2

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively at low concentrations, indicating its potential use in treating bacterial infections resistant to conventional antibiotics .
  • Apoptotic Induction : In vitro assays on MCF-7 breast cancer cells showed that treatment with the compound resulted in increased caspase activity, suggesting activation of apoptotic pathways .
  • Structural Activity Relationship (SAR) : Research into structurally similar compounds revealed that modifications to the ethoxy and pyridinyl groups could enhance or diminish biological activity, highlighting the importance of structure in drug design .

Q & A

Q. What are the established synthetic routes for 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide?

The synthesis typically involves sequential sulfonylation and coupling reactions. For example, analogous sulfonamide derivatives are synthesized by reacting substituted benzenesulfonyl chlorides with amine-containing pyridine derivatives under basic conditions (e.g., triethylamine in DMSO or THF). Multi-step protocols may include protecting group strategies to ensure regioselectivity .

Q. How is the compound structurally characterized in academic research?

Structural elucidation employs spectroscopic methods (NMR, IR, UV-Vis) and X-ray crystallography. For instance, crystallographic studies on related sulfonamides reveal bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) critical for understanding conformational stability .

Q. What in vitro assays are commonly used to evaluate its biological activity?

Antiproliferative assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., tubulin polymerization assays for antimitotic activity) are standard. ABT-751 analogues, structurally similar sulfonamides, are tested for cytotoxicity and mechanistic effects on cell cycle arrest .

Q. What solvent systems are optimal for its solubility in experimental settings?

Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s hydrophobic aromatic and pyridine moieties. Co-solvents (e.g., PEG-400) or pH adjustments (using sodium bicarbonate) may enhance aqueous solubility for biological testing .

Q. How is purity validated during synthesis?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are used. Thresholds ≥95% purity are typical, with residual solvent analysis via gas chromatography (GC) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its pharmacological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or kinases. QSAR studies on substituent effects (e.g., ethoxy vs. methoxy groups) inform structural modifications to enhance potency or reduce off-target interactions .

Q. What strategies address contradictions in reported biological data across studies?

Methodological replication under standardized conditions (e.g., cell line authenticity verification, controlled oxygen levels) is critical. Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC₅₀ variability) can resolve discrepancies .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

Liver microsome assays (human/rodent) evaluate metabolic degradation rates. Ames tests for mutagenicity and hERG channel inhibition assays assess toxicity. Structural analogues with trifluoromethyl groups show improved metabolic stability, guiding derivative design .

Q. What crystallographic techniques resolve polymorphism issues in formulation studies?

Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphic forms. For example, triclinic crystal systems (space group P1) in related sulfonamides inform solubility and stability comparisons .

Q. How do researchers validate target engagement in vivo?

Pharmacodynamic markers (e.g., tubulin polymerization inhibition in tumor biopsies) and PET tracers (e.g., radiolabeled analogs) are used. ABT-751 derivatives demonstrate in vivo antitumor efficacy via angiogenesis inhibition, validated by immunohistochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.